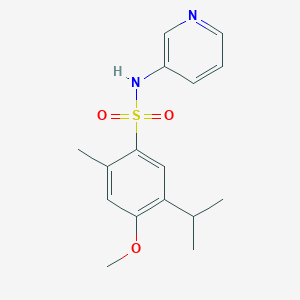
5-isopropyl-4-methoxy-2-methyl-N-3-pyridinylbenzenesulfonamide
Descripción general
Descripción
5-isopropyl-4-methoxy-2-methyl-N-3-pyridinylbenzenesulfonamide, also known as Sunitinib, is a small molecule drug that has been approved by the FDA for the treatment of advanced renal cell carcinoma and gastrointestinal stromal tumors. It has also shown promise in the treatment of other types of cancer.
Mecanismo De Acción
5-isopropyl-4-methoxy-2-methyl-N-3-pyridinylbenzenesulfonamide inhibits the activity of receptor tyrosine kinases by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This results in the inhibition of angiogenesis and tumor growth.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 5-isopropyl-4-methoxy-2-methyl-N-3-pyridinylbenzenesulfonamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of the HIF-1 transcription factor, which plays a critical role in the hypoxic response of cancer cells. 5-isopropyl-4-methoxy-2-methyl-N-3-pyridinylbenzenesulfonamide has also been shown to induce autophagy, a process by which cells recycle damaged or dysfunctional organelles and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-isopropyl-4-methoxy-2-methyl-N-3-pyridinylbenzenesulfonamide has several advantages as a tool for studying cancer biology. It is a potent and selective inhibitor of receptor tyrosine kinases, which makes it an ideal tool for studying the role of these kinases in cancer. However, 5-isopropyl-4-methoxy-2-methyl-N-3-pyridinylbenzenesulfonamide has limitations as well. It has been shown to have off-target effects, which can complicate the interpretation of results. Additionally, 5-isopropyl-4-methoxy-2-methyl-N-3-pyridinylbenzenesulfonamide has a short half-life, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are several areas of future research for 5-isopropyl-4-methoxy-2-methyl-N-3-pyridinylbenzenesulfonamide. One area of interest is the development of combination therapies that use 5-isopropyl-4-methoxy-2-methyl-N-3-pyridinylbenzenesulfonamide in combination with other anti-cancer drugs. Another area of interest is the identification of biomarkers that can predict which patients will respond to 5-isopropyl-4-methoxy-2-methyl-N-3-pyridinylbenzenesulfonamide treatment. Finally, there is interest in understanding the mechanisms of resistance to 5-isopropyl-4-methoxy-2-methyl-N-3-pyridinylbenzenesulfonamide, which can inform the development of new therapies.
Aplicaciones Científicas De Investigación
5-isopropyl-4-methoxy-2-methyl-N-3-pyridinylbenzenesulfonamide has been extensively studied in preclinical and clinical trials for its anti-tumor activity. It has been shown to inhibit the growth of a wide range of cancer cell lines, including those from renal cell carcinoma, breast cancer, lung cancer, and leukemia. 5-isopropyl-4-methoxy-2-methyl-N-3-pyridinylbenzenesulfonamide works by targeting multiple receptor tyrosine kinases, including VEGFR, PDGFR, and c-KIT, which play a critical role in tumor growth and angiogenesis.
Propiedades
IUPAC Name |
4-methoxy-2-methyl-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-11(2)14-9-16(12(3)8-15(14)21-4)22(19,20)18-13-6-5-7-17-10-13/h5-11,18H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPHTZNKDCKISJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CN=CC=C2)C(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2-hydroxy-3-quinolinyl)methyl]-N-isobutylbenzamide](/img/structure/B4390750.png)
![(3-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)formamide](/img/structure/B4390757.png)

![N-(1,1-dioxidotetrahydro-3-thienyl)-2-methoxy-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B4390774.png)

![3-[(4-ethyl-1-piperazinyl)methyl]-1-(4-fluorophenyl)-4-phenyl-1H-pyrazol-5-amine](/img/structure/B4390795.png)


![8-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4390816.png)
![N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}propanamide](/img/structure/B4390820.png)
![2-adamantyl{5-[4-(2-furoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4390832.png)
![N~1~-cyclopropyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B4390853.png)
![3-cyclopentyl-11-(2-phenylethyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4390860.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B4390871.png)